The table below summarizes the key identified properties of this compound (CAS 7119-89-3) [1] [2].
| Property | Value / Description |
|---|---|
| Chemical Formula | CHCl₂NO₂ [1] |
| Molecular Mass | 129.93 g/mol [1] [2] |
| IUPAC Name | This compound [1] |
| Solubility in Water | 17150 mg/L @ 20°C, pH 7 (High) [1] |
| Solubility in Organic Solvents | Chloroform (mentioned, no quantitative data) [2] |
| Vapour Pressure | 467000 mPa @ 20°C (Highly volatile) [1] |
| Soil Degradation DT₅₀ | 0.71 days (Non-persistent) [1] |
While specific protocols for this compound were not found, the following diagram and description outline a general, rigorous methodology for determining drug solubility in organic solvents, based on a study of the drug Telmisartan [3]. You can adapt this workflow for investigating this compound.
General workflow for experimental solubility studies in organic solvents, adapted from pharmaceutical research methods [3].
Detailed Methodological Steps [3]:
The available data is limited. To acquire a comprehensive solubility profile for this compound, consider the following:
Dichloronitromethane is a simple nitroalkane with the molecular formula CHCl₂NO₂ [1]. The following table summarizes its key identifiers and physicochemical properties, which are relevant for handling and experimental design.
| Property | Value |
|---|---|
| CAS Registry Number | 7119-89-3 [1] [2] [3] |
| IUPAC Name | This compound [1] [3] |
| Molecular Mass | 129.93 g/mol [3] |
| Water Solubility | 17150 mg/L @ 20°C, pH 7 [3] |
| Vapor Pressure | 467,000 mPa @ 20°C [3] |
| Soil Degradation (DT₅₀) | 0.71 days (aerobically) [3] |
Key characteristics from this data include its high water solubility and high volatility, indicating that special precautions are needed to prevent inhalation and evaporation during experiments. Its rapid degradation in soil (half-life of about 17 hours) suggests it is non-persistent in the environment [3].
The primary historical synthesis route for this compound is through the hydrolysis of specific acid chlorides or ethyl esters [4].
The workflow for this synthesis can be visualized as follows:
A major context in which this compound is studied is as a transformation product and metabolite of the fumigant chloropicrin. It is formed in soil and has been detected in groundwater, classifying it as a possible groundwater pollutant [3].
Based on the available data, here are key points for professionals considering work with this compound:
Halonitromethanes (HNMs) represent a significant class of nitrogenous disinfection by-products (N-DBPs) that form during chemical disinfection processes in water treatment when disinfectants react with natural organic matter and anthropogenic pollutants. These compounds have garnered substantial scientific attention due to their enhanced cytotoxicity and genotoxicity compared to regulated disinfection by-products such as trihalomethanes and haloacetic acids. The fundamental chemical structure of HNMs consists of a methane molecule where one hydrogen atom is replaced by a nitro group (-NO₂) and the remaining hydrogen atoms are partially or completely substituted by halogen atoms (chlorine, bromine, or a combination thereof). This unique molecular configuration contributes to their heightened reactivity and toxicity, making them a priority concern in water treatment and public health risk assessment.
The nine primary HNMs of environmental significance include trichloronitromethane (TCNM), dichloronitromethane (DCNM), bromochloronitromethane (BCNM), dibromonitromethane (DBNM), and other mixed halogenated variants. Research indicates that the brominated species typically demonstrate greater toxicological potency than their chlorinated analogues, which is consistent with trends observed in other halogenated disinfection byproduct classes [1]. The presence of the nitro-group in HNMs significantly increases their intrinsic reactivity compared to their halomethane homologues, with calculated ELumo values approximately 20 kcal/mol lower for HNMs, explaining their enhanced cytotoxic and mutagenic activities [1].
HNMs form through complex reaction pathways during disinfection processes, with specific precursors and mechanisms varying based on disinfection type and water quality parameters. During UV/chlorine disinfection of benzylamine, HNMs formation demonstrates a characteristic pattern where yields initially increase to a peak before gradually declining over time. This trajectory suggests competing formation and degradation dynamics under continued disinfection exposure [2]. The formation of HNMs from amino acid precursors like aspartic acid follows distinct pathways that involve decarboxylation, oxidation, and halogen incorporation reactions. These processes ultimately yield intermediate compounds that undergo further halogenation and nitration to form the complete suite of HNM species [3].
In systems employing UV/monochloramine (UV/NH₂Cl) disinfection, HNMs formation from polymeric quaternary ammonium compounds like poly(diallyl dimethyl ammonium chloride) (PDDACl) occurs through different mechanistic routes. The presence of bromide ions significantly alters these pathways, facilitating the formation of brominated HNM species through bromine incorporation mechanisms [4]. Algal organic matter, particularly intracellular organic matter from diatoms, serves as an important precursor source for HNMs formation, with studies demonstrating that IOM solutions produce more HNMs than extracellular organic matter solutions during UV/NH₂Cl disinfection [5].
Multiple water quality parameters and treatment conditions significantly influence the formation yields and speciation of HNMs during disinfection processes:
Bromide Concentration: Bromide presence dramatically alters HNM profiles by promoting the formation of brominated species through both bromide incorporation and species conversion mechanisms. Studies demonstrate that adding 1.0-2.0 mg/L Br⁻ can enhance total HNMs formation by 2.0-2.4 times during UV/NH₂Cl disinfection [4]. The cytotoxicity and genotoxicity of the resulting HNM mixtures also increase substantially with bromide addition, with cytotoxicity increasing by 78.0 times and genotoxicity by 3.7 times when 2.0 mg/L Br⁻ is added [4].
Disinfectant Type and Dose: Higher chlorine or chloramine dosages generally promote increased HNMs formation, though this relationship may exhibit non-linear characteristics depending on specific precursor characteristics [2] [3]. The chemical nature of the disinfectant also influences the formation pathways, with chloramination producing different HNM profiles compared to chlorination.
pH Levels: Alkaline conditions (pH > 7.0) typically suppress HNMs formation, while neutral to slightly acidic conditions (pH 6.0-7.0) promote it across various disinfection scenarios and precursor types [2] [3]. This pH dependence relates to the speciation of halogen species and the reactivity of precursor compounds.
Metal Ions: Copper ions (Cu²⁺) can significantly enhance HNMs formation through catalytic redox cycles. Research demonstrates that Cu²⁺-aspartic acid complexes can increase HNMs yields by 1.4-1.6 times compared to aspartic acid alone during chloramination and UV/chloramine treatment [6]. The proposed mechanism involves Cu²⁺/Cu⁺ redox cycling that promotes the generation of chlorine radicals, which subsequently drive HNM formation reactions.
Table 1: Key Factors Influencing HNMs Formation During Disinfection Processes
| Factor | Impact on HNMs Formation | Magnitude of Effect | Reference |
|---|---|---|---|
| Bromide ion presence | Enhances total yield and promotes brominated species | 2.0-2.4× increase at 1-2 mg/L Br⁻ | [4] |
| pH increase | Suppresses formation | Declines with pH increase (6.0-8.0) | [2] [3] |
| Chlorine/chloramine dose | Increases formation | Concentration-dependent | [2] [3] |
| UV irradiation | Enhances formation from specific precursors | Varies by precursor type | [2] [5] |
| Copper ions (Cu²⁺) | Catalyzes formation via redox cycles | 1.4-1.6× increase | [6] |
| Precursor type | Varies by molecular structure | Amino acids, algae, polymers significant | [4] [5] [3] |
The accurate analysis of HNMs in water matrices requires careful sample handling and extraction to prevent analytical artifacts and ensure representative quantification. Liquid-liquid extraction (LLE) remains a robust and widely applicable technique for comprehensive HNM analysis, demonstrating excellent recovery rates of 73-91% for all nine HNM species [7]. This method typically employs methyl tert-butyl ether (MTBE) or similar solvents to extract HNMs from water samples, with the addition of anhydrous sodium sulfate to improve extraction efficiency by salting-out effects. Solid phase extraction (SPE) offers an alternative sample preparation approach that simplifies procedural steps, though it provides satisfactory recovery (comparable to LLE) for only four commonly detected HNMs: this compound, trichloronitromethane, bromochloronitromethane, and dibromonitromethane [7]. For the remaining HNM species, SPE recoveries typically fall below 50%, limiting its application for comprehensive analysis.
Static headspace (HS) techniques provide another analytical approach that minimizes sample manipulation and potential artifact formation. The optimized headspace method incorporates 250 μL of methyl tert-butyl ether as a chemical modifier and 6 g of anhydrous sodium sulfate to enhance volatilization of HNMs, resulting in approximately four-fold signal increases for target compounds [8]. This method achieves impressive detection limits between 0.03 and 0.60 μg/L with relative standard deviation of approximately 6.0%, demonstrating excellent precision and sensitivity for routine monitoring applications [8].
Gas chromatography coupled with mass spectrometry (GC-MS) represents the cornerstone analytical platform for HNM separation, identification, and quantification. A critical consideration in GC analysis of HNMs is the injection technique, where conventional split/splitless injection may cause thermal degradation of sensitive brominated species, particularly dibromochloro- and tribromo-nitromethanes [7]. Cold on-column (COC) injection in track-oven mode significantly minimizes this degradation, preventing the formation of debromo- and denitro-products observed in conventional hot injection systems [7]. This technical refinement ensures accurate quantification of all HNM species, especially the thermally labile brominated forms that may otherwise undergo decomposition at standard injector temperatures.
The analytical workflow for HNM analysis typically involves sample preservation with ammonium chloride to quench residual disinfectant, followed by extraction using LLE, SPE, or headspace techniques, and subsequent analysis by GC-MS with appropriate injection configurations. Method validation studies demonstrate strong correlation between these advanced techniques and the reference EPA Method 551.1 when applied to tap and swimming pool water matrices, confirming their reliability for monitoring applications [8].
HNMs demonstrate substantially greater toxicological potency compared to regulated disinfection by-products, with specific brominated species exhibiting particularly concerning toxicity profiles. Systematic evaluations using mammalian cell systems reveal that HNMs display significantly higher cytotoxicity and genotoxicity than their halomethane homologues, with the brominated forms showing greater potency than chlorinated analogues [1]. The presence of the nitro-group in HNMs confers enhanced electrophilicity and reactivity, contributing to their increased biological activity compared to non-nitrogenous disinfection byproducts.
The bromide effect on toxicity profiles represents a critical consideration in water quality risk assessment. Studies demonstrate that bromide incorporation during HNM formation dramatically increases toxicological impact, with cytotoxicity and genotoxicity values increasing by 78.0 and 3.7 times, respectively, when 2.0 mg/L Br⁻ is present during UV/NH₂Cl disinfection of PDDACl [4]. Similarly, during UV/chlorination of benzylamine, increasing bromide concentration from 2 to 6 μM elevated calculated cytotoxicity and genotoxicity indices by 68.97% and 60.66%, respectively [2]. These findings underscore the substantial toxicological consequences of bromide presence in source waters.
Salmonella typhimurium TA100 mutagenicity assays demonstrate that HNMs exhibit significantly greater mutagenic potency than their halomethane homologues, with brominated HNMs showing particular activity [1]. Structure-activity analysis reveals that the enhanced mutagenicity correlates with increased bromination and the presence of the nitro-group, which substantially increases intrinsic chemical reactivity. Mutation spectra analysis indicates that bromochloronitromethane and its homologue bromochloromethane both induce primarily GC→AT transitions (55-58%), suggesting similar mutagenic mechanisms despite their differing mutagenic potencies [1].
The ecological and mammalian toxicity of HNM metabolites also presents concerns, with recent studies indicating that while metabolic transformation generally reduces overall ecological toxicity, specific metabolites show similar toxicity to Fathead minnow and even higher acute toxicity to rats compared to parent HNMs [9]. Additionally, metabolites demonstrate increased potential for hERG inhibition effects, suggesting possible cardiotoxicity concerns that warrant further investigation [9]. These findings highlight the complex toxicological profile of HNMs and their biological transformation products, indicating the need for comprehensive risk assessment approaches that consider both parent compounds and their metabolites.
Table 2: Toxicity Profile Comparison of Selected Halonitromethanes
| HNM Species | Cytotoxicity | Genotoxicity | Mutagenic Potency (TA100 +S9) | Relative Potency vs. HM Homologues |
|---|---|---|---|---|
| Trichloronitromethane | High | High | Moderate | >10× more potent |
| This compound | High | High | Moderate | >10× more potent |
| Bromochloronitromethane | Very High | Very High | High | >10× more potent |
| Dibromonitromethane | Very High | Very High | High | >10× more potent |
| Tribromonitromethane | Extreme | Extreme | Very High | >10× more potent |
The metabolism of HNMs by cytochrome P450 enzymes (P450s) represents a critical determinant of their biological activity and toxicological outcomes. Recent research utilizing density functional theory (DFT) calculations combined with in vitro experiments using human liver microsomes has elucidated the principal metabolic pathways involved in HNM biotransformation [9]. The catalytic cycle begins when the active species of P450s (Compound I) reacts with halogen-substituted nitromethanes primarily through hydrogen abstraction and bromine atom abstraction mechanisms, rather than chlorosylation reactions [9]. This initial interaction triggers a series of transformations that ultimately yield oxidized HNM metabolites.
The specific metabolic products vary by HNM species, with DCNM, BCNM, and DBCNM forming nitroformyl chlorine (NO₂CClO), while BCNM, DBNM, and TBNM are transformed into nitroformyl bromide (NO₂CBrO) [9]. Additionally, nitroformic acid is identified as a metabolite in TBNM metabolism reactions. These metabolic transformations generally reduce the overall ecological toxicity of the compounds; however, certain metabolites retain significant mammalian toxicity or exhibit new toxicological concerns, such as enhanced hERG inhibition potential [9]. The following diagram illustrates the key metabolic pathways:
Cytochrome P450-mediated metabolic activation of HNMs
The integration of computational chemistry approaches with experimental validation represents a powerful paradigm for elucidating complex metabolic pathways of environmental contaminants. DFT calculations provide molecular-level insights into reaction energetics and potential metabolic routes by modeling the interactions between HNM substrates and the reactive porphyrin radical complex of cytochrome P450 [9]. These computational predictions guide subsequent experimental design, allowing for targeted analysis of predicted metabolites using mass spectrometric techniques.
Experimental validation using human liver microsomes provides biological confirmation of computationally predicted pathways, establishing a comprehensive understanding of HNM metabolism that bridges theoretical chemistry and toxicological outcomes [9]. This integrated approach demonstrates that metabolic transformation of HNMs proceeds through multiple competitive pathways whose relative importance depends on specific halogen substitution patterns, with bromine abstraction favored over chlorine abstraction due to differences in bond dissociation energies. The resulting understanding of HNM metabolic fate provides crucial insights for interpreting species-specific toxicological responses and advancing human health risk assessment for these concerning disinfection byproducts.
Effective control of HNMs formation in water treatment systems requires integrated strategies targeting precursor removal, disinfection process optimization, and specific chemical interactions. The application of pre-ozonation demonstrates variable effects on different N-DBP classes, reducing dichloroacetonitrile (DCAN) formation while simultaneously enhancing trichloronitromethane (TCNM) yields [10]. This differential impact highlights the importance of understanding specific precursor characteristics and their transformation pathways during advanced oxidation processes. The mechanism behind this phenomenon involves ozone-mediated destruction of amino acids and amine structures while simultaneously promoting nitro-group formation, which favors TCNM generation over HAN formation [10].
pH adjustment represents another operational strategy for HNM control, with consistent research findings demonstrating reduced HNM formation under alkaline conditions (pH > 7.0) across various disinfection scenarios [2] [3]. The underlying mechanism involves pH-dependent shifts in halogen speciation and altered reactivity of organic matter functional groups. For treatment facilities facing bromide challenges, enhanced coagulation and pre-treatment oxidation strategies can help reduce organic precursor concentrations before disinfection, potentially limiting the formation potential of brominated HNM species. Additionally, alternative disinfectant sequencing that minimizes free chlorine contact time after precursor liberation may help control HNM formation while maintaining effective microbial inactivation.
Advanced treatment approaches showing promise for HNM control include UV-based advanced oxidation processes with optimized wavelength selection, such as LED-UV265, which demonstrates different HNM formation potentials compared to conventional UV254 sources [3]. The development of predictive modeling tools using machine learning algorithms represents another innovative approach, with Gradient Boosting Regressor (R² = 0.968) and XGBoost (R² = 0.954) models successfully predicting HNMs formation based on water quality parameters and treatment conditions [6]. These computational tools enable treatment optimization by identifying operational setpoints that minimize toxic byproduct formation while maintaining disinfection efficacy.
Future research priorities include further elucidation of HNM formation pathways from specific nitrogenous precursors, improved understanding of the toxicological modes of action for both parent compounds and metabolites, and development of cost-effective treatment strategies for targeted precursor removal. The integration of advanced computational methods with experimental toxicology will enhance risk assessment approaches and support evidence-based regulatory decision-making for this important class of disinfection byproducts.
| Property | Value |
|---|---|
| IUPAC Name | dichloronitromethane [1] |
| CAS Registry Number | 7119-89-3 [1] [2] [3] |
| Molecular Formula | CHCl₂NO₂ [1] [2] [3] |
| Common Substance Type | Disinfection By-Product (DBP) [4], Metabolite/Transformation Product [1] |
| Parent Compound | chloropicrin [1] |
| Parameter | Value | Notes |
|---|---|---|
| Solubility in water (at 20°C, pH 7) | 17150 mg L⁻¹ [1] | High |
| Vapour pressure (at 20°C) | 467000 mPa [1] | Highly volatile; drift is a concern if applied directly [1] |
| Soil DT₅₀ (aerobic, lab) | 0.71 days [1] | Non-persistent (EU 2017 dossier: range 0.3-1.9 days) [1] |
| Soil DT₉₀ (lab) | 0.71 days [1] | Non-persistent (EU 2017 dossier: range 1.1-6.8 days) [1] |
| Log P | Not available [1] | - |
This compound falls under the broader regulatory and research focus on halonitromethanes (HNMs), a class of DBPs that have been detected in various matrices worldwide [4]. However, significant knowledge gaps exist in the environmental risk assessment of DBPs like this compound.
For researchers investigating this compound, here is a logical workflow to structure your efforts. You can use this as a guide to identify key areas of focus, from initial identification of knowledge gaps to final risk assessment.
Dichloronitromethane is a halonitromethane with the molecular formula CHCl₂NO₂ and a molecular mass of 129.93 g/mol [1] [2]. It is primarily recognized in scientific literature as a disinfection byproduct in water treatment, formed during ozonation or chlorination processes in waters containing organic matter and bromide ions [3]. These compounds are of significant concern due to their high cytotoxicity and genotoxicity [4].
While the specific mechanism of its electrophilic reactions was not detailed in the search results, studies on its degradation provide clues about its reactivity. The table below summarizes key quantitative data and environmental fate parameters for this compound.
| Property | Value | Remarks |
|---|---|---|
| Molecular Weight [1] [2] | 129.93 g/mol | |
| Chemical Formula [1] [2] | CHCl₂NO₂ | |
| Water Solubility (at 20°C, pH 7) [1] | 17150 mg L⁻¹ | Highly soluble |
| Vapour Pressure (at 20°C) [1] | 467000 mPa | Highly volatile |
| Soil DT₅₀ (Aerobic) [1] | 0.71 days | Non-persistent; time for 50% degradation |
| pKa of Nitromethane [5] | 10.21 (in H₂O) | Provided for context; the parent compound is mildly acidic. |
Research into its breakdown by advanced oxidation/reduction processes shows it reacts with radical species. The second-order rate constants for reactions with relevant radicals are [4]:
One published method for synthesizing this compound is through the hydrolysis of ethyl dichloronitroacetate [6]. In the pharmaceutical context, one supplier notes that this compound could react with N-methylethanolamine to form a novel compound potentially useful as a ligand to improve the solubility or targeting properties of Carboplatin in drug formulations [2].
Based on the available information, here is a proposed workflow to build a deeper understanding of its electrophilic reactivity.
Research workflow for elucidating electrophilic reactivity
To fill the knowledge gaps, you can focus on the following approaches:
The soil-water partition coefficient describes how a chemical distributes itself between soil and water at equilibrium. For organic compounds, this is strongly influenced by the chemical's lipophilicity (its affinity for organic matter versus water), which is commonly quantified by its n-octanol/water partition coefficient (Kow) [1].
For situations where experimental data is not available, several methods can be used to determine or estimate the partition coefficient.
| Method Type | Description | Key Features |
|---|---|---|
| Experimental Measurement | Direct measurement via shake flask or slow-stir methods; sorption isotherms determine equilibrium relationship [1] [3]. | Considered the standard but can be labor-intensive, costly, and requires pure compounds [2] [1]. |
| Freundlich Adsorption Isotherm | A model frequently applied to soil sorption data (e.g., for phosphorus) [4]. | Describes nonlinear sorption; formula: ( \log C_s = \log K_f + n \log C ), where ( C_s ) is concentration on solid, ( C ) is concentration in fluid, ( K_f ) is Freundlich constant, ( n ) is exponent [4]. |
| Machine Learning Prediction | "MF-LOGP" model predicts logKow using only molecular formula as input, based on a random forest algorithm [2]. | Useful when molecular structure is unknown; provides a rapid, automated estimation method [2]. |
A roadmap of methodologies for determining soil-water partitioning.
While not specific to your compound, the search did confirm the core factors that govern all nucleophilic substitution reactions, which you will need to optimize for your system [1] [2]. The table below summarizes these key factors.
| Factor | Consideration for Reaction Design |
|---|---|
| Substrate (Electrophile) | Steric hindrance (methyl > 1° > 2° > 3°) and ability to stabilize a carbocation intermediate (for SN1) [1]. |
| Leaving Group | Quality is crucial. Weaker bases (e.g., I⁻, Br⁻) are better leaving groups than stronger bases (e.g., F⁻) [1] [3]. |
| Nucleophile | Strength matters for SN2; charged, less electronegative, and less sterically hindered nucleophiles are typically stronger [1] [4]. |
| Solvent | Polar protic solvents (e.g., H₂O, ROH) favor SN1; polar aprotic solvents (e.g., DMSO, DMF, acetone) favor SN2 [1] [2]. |
Based on standard organic chemistry practice, the following diagram outlines a logical approach to developing a nucleophilic substitution protocol, which you can adapt once you find data on your specific compound.
The table below summarizes the potential analytical techniques applicable for the detection and quantification of this compound in water, based on general environmental analysis principles.
| Technique | Principle | Key Steps/Components | Useful for this compound because... |
|---|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [1] | Separation by LC, detection & quantification by tandem mass spectrometry. | APCI ion source [1], DLLME for pre-concentration [1]. | Ideal for trace-level organics; APCI handles thermally labile compounds; DLLME improves sensitivity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by GC, detection & quantification by MS. | Suitable sample injection (e.g., SPME), inert liner, specific column. | High-resolution separation paired with sensitive, selective mass detection. |
| Vibrational Spectroscopy (IR/Raman) [2] | Interaction of light with molecular vibrations. | FT-IR, Micro-Raman, or O-PTIR for direct analysis [2]. | Provides molecular fingerprint; non-destructive; potential for in-situ analysis. |
Given the need for high sensitivity, the following protocol outlines a method using Dispersive Liquid-Liquid Microextraction (DLLME) for sample pre-concentration, followed by LC-MS/MS analysis. This approach is adapted from methods used for other trace organic contaminants in water [1].
This step pre-concentrates the analyte and removes matrix interferences.
The workflow for this sample preparation and analysis process is outlined below.
Following the principles of analytical method validation, the following parameters should be established to ensure the method's suitability [3] [4].
Dichloronitromethane (DCNM) represents an important nitrogenous disinfection byproduct (N-DBP) formed during ozonation and chlorine/chloramine disinfection processes in drinking waters that contain dissolved organic matter and bromide ions. Although typically occurring at relatively low concentrations compared to regulated disinfection byproducts, DCNM has attracted significant research attention due to its high cytotoxicity and mutagenicity, presenting potential human health hazards that warrant careful monitoring and control [1]. The accurate analysis of DCNM degradation presents significant analytical challenges due to its high volatility, relatively high water solubility, and the complex nature of its transformation pathways. These application notes provide detailed protocols for studying DCNM degradation using gas chromatography-mass spectrometry (GC-MS) methodologies, enabling researchers to better understand the environmental behavior and treatment of this potentially hazardous compound.
The regulatory significance of DCNM stems from its classification as a halonitromethane (HNM), a class of disinfection byproducts that have been determined to exhibit greater toxicity than the more common carbon-based disinfection byproducts. Effective analysis of DCNM degradation is essential for developing treatment strategies that minimize the presence of this compound in finished drinking water. These application notes consolidate the most current research on DCNM degradation mechanisms and provide standardized protocols for monitoring its transformation under various treatment scenarios, with particular emphasis on advanced oxidation and reduction processes [1].
The molecular structure and properties of DCNM significantly influence its analytical behavior and degradation characteristics. DCNM has the chemical formula CHCl₂NO₂ and a molecular mass of 129.93 g·mol⁻¹ [2]. Its structure features both chlorine atoms and a nitro group bonded to a central carbon atom, creating a molecule that is moderately soluble in water (17,150 mg·L⁻¹ at 20°C and pH 7) yet highly volatile (vapor pressure of 467,000 mPa at 20°C) [2]. This combination of properties presents particular challenges for sample preparation and introduction in GC-MS analysis, as significant losses can occur during sampling, storage, and injection if proper precautions are not taken.
The environmental fate of DCNM is characterized by relatively rapid degradation in most environmental compartments, with a soil degradation half-life (DT₅₀) of 0.71 days and a field dissipation half-life (DT₉₀) of 0.71 days, classifying it as non-persistent in soil systems [2]. Despite this relatively short environmental persistence, its continuous formation during disinfection processes means that it can maintain a steady presence in treated water systems unless specifically addressed by targeted treatment approaches. The compound's high vapor pressure and Henry's Law constant also indicate that volatilization may represent a significant loss pathway during sample handling and storage, necessitating careful attention to container selection and headspace management during analytical procedures.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Unit | Reference |
|---|---|---|---|
| Molecular formula | CHCl₂NO₂ | - | [2] |
| Molecular weight | 129.93 | g·mol⁻¹ | [2] |
| Water solubility (20°C, pH 7) | 17,150 | mg·L⁻¹ | [2] |
| Vapor pressure (20°C) | 467,000 | mPa | [2] |
| Soil degradation half-life (DT₅₀) | 0.71 | days | [2] |
| Melting point | -96.7 | °C | [3] |
| Boiling point | 39.6 | °C | [3] |
The degradation mechanisms of DCNM have been extensively studied using advanced oxidation and reduction processes, with research indicating that radical-based reactions play a central role in its transformation. Studies of absolute reaction rate constants have revealed that DCNM reacts efficiently with hydroxyl radicals (HO•) at rates approaching 10⁸ M⁻¹·s⁻¹, with reactive chlorine species (RCS) such as Cl• and Cl₂•- also contributing significantly to its degradation [4]. The specific reaction rates vary depending on the radical species involved, with Cl• exhibiting particularly high rate constants for DCNM degradation (∼10¹⁰ M⁻¹·s⁻¹), while ClO• reactions proceed more slowly (∼10⁵-10⁶ M⁻¹·s⁻¹) [4]. Understanding these radical-mediated pathways is essential for optimizing treatment processes aimed at DCNM removal.
The mineralization pathways for DCNM ultimately lead to the formation of inorganic chloride ions, nitrate ions, and carbon dioxide, although the complete mineralization is often complicated by the formation of intermediate products. Kinetic computer modeling of DCNM degradation has demonstrated excellent predictability for chloride ion formation but slightly less accurate prediction of total nitrate ion concentrations, reflecting the complexity of nitrogen oxide species reactions in aqueous solution [1]. The degradation proceeds through several potential mechanisms, including hydrogen abstraction, electron transfer, and adduct formation, depending on the specific radical species involved and the reaction conditions. For CNM and DCNM, Cl• and Cl₂•- serve as the main radical contributors to degradation, while for more highly chlorinated analogs such as trichloronitromethane (TCNM), ClO• assumes greater importance in the degradation mechanism [4].
UV-mediated degradation represents another significant pathway for DCNM transformation, with studies indicating that direct photolysis can account for more than 60% of DCNM degradation under UV/monochloramine treatment conditions [4]. The photodegradation of DCNM occurs primarily through hemolytic and heterolytic cleavage of carbon-chlorine and carbon-nitrogen bonds, resulting in the formation of reactive radical species and ionic fragments that can undergo further reactions. The high efficiency of UV-mediated degradation makes photochemical processes particularly attractive for water treatment applications where DCNM control is necessary.
The degradation kinetics of DCNM under UV photolysis are influenced by several factors, including UV wavelength, intensity, and water matrix components. Research has demonstrated that the UV/monochloramine process can achieve nearly complete degradation of DCNM within practical treatment timeframes, with the specific degradation rate increasing with UV intensity. The degradation follows pseudo-first-order kinetics under most conditions, with the observed rate constant representing the combined effects of direct photolysis and radical-mediated oxidation. The minimum energy consumption (EE/O values) for DCNM degradation under UV/NH₂Cl treatment has been reported to be approximately 30% lower than for UV treatment alone, highlighting the potential cost-effectiveness of this combined approach [4].
Diagram 1: this compound degradation pathways showing major routes through UV photolysis and radical-mediated mechanisms, ultimately leading to mineralization products. Contribution percentages and rate constants are based on experimental data from the literature [1] [4].
GC-MS configuration for DCNM analysis requires careful optimization to address the compound's high volatility and medium polarity. Recommended instrumentation includes an Agilent 7890A gas chromatograph or equivalent, equipped with a thermal desorption unit (TDU-2), cold injection system (CIS 4), and a quadrupole mass selective detector [5]. The GC should be fitted with either a DB-1 capillary column (30 m × 0.25 mm × 0.25 μm film thickness) or DB-17ms capillary column (60 m × 0.25 mm × 0.25 μm film thickness), both of which have demonstrated effectiveness for separating volatile halogenated compounds [5]. The mass spectrometer should be operated in electron impact (EI) mode at 70 eV to ensure reproducible fragmentation patterns that enable library matching and compound confirmation.
Method optimization should focus on achieving complete separation of DCNM from potential co-eluting compounds and matrix interferences. The GC oven program should begin at 40°C (held for 2 minutes) and increase to 310-320°C at a rate of 20°C per minute, with a final hold time of 12 minutes to ensure elution of higher boiling point compounds [5]. The injection system should utilize a splitless injection mode with the cold injection system starting at -50°C and rapidly increasing to 275°C at 6-12°C per second to minimize sample discrimination and address the volatility challenges presented by DCNM. The transfer line between the GC and MS should be maintained at 320°C to prevent compound condensation, while the ion source and quadrupole temperatures should be set at 230°C and 150°C, respectively [5].
Sample preparation for DCNM analysis requires careful attention to its physicochemical properties, particularly its high volatility and water solubility. For water samples, purge and trap concentration systems represent the most effective approach for introducing samples, as they efficiently transfer volatile compounds from the aqueous phase to the gas chromatograph while minimizing sample loss [6]. In this approach, target analytes are extracted by mixing the sample with water and purging with an inert gas (e.g., nitrogen) into an airtight chamber, with the volatile compounds being transferred to a trap consisting of adsorbent material that holds the compounds by returning them to the liquid phase [6]. The trap is subsequently heated to introduce the concentrated analytes to the GC-MS system.
Alternative preparation methods include the use of solid-phase extraction (SPE) or liquid-liquid extraction with appropriate solvents, although these approaches may present greater challenges for maintaining the integrity of DCNM throughout the preparation process. For complex matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has proven effective for multi-residue analysis of pesticides and other environmental contaminants, and may be adapted for DCNM analysis with appropriate modifications to address its high volatility [7]. This method typically involves an acetonitrile extraction followed by a dispersive solid-phase extraction cleanup using primary secondary amine (PSA) and other sorbents to remove matrix interferences. Internal standards should be added prior to extraction to correct for potential losses during sample preparation, with deuterated analogs of target compounds representing the ideal choice when available.
Calibration approaches for DCNM analysis should employ a minimum of five concentration levels spanning the expected sample concentration range, with additional attention to the lower end of the calibration curve due to the typically low concentrations encountered in environmental samples. The use of internal standard calibration is strongly recommended to correct for injection volume variations, sample matrix effects, and potential losses during sample preparation and introduction [7]. When stable isotope-labeled DCNM is not available, structural analogs with similar physicochemical properties and retention times may be used as surrogate internal standards.
Quantification typically employs selected ion monitoring (SIM) mode to enhance method sensitivity and selectivity, with the most abundant and characteristic fragment ions selected for monitoring. For DCNM, the molecular ion cluster and major fragment ions should be identified through full-scan analysis of authentic standards, with a minimum of three characteristic ions selected for confirmation [8]. The primary quantitation ion should be the most abundant and selective fragment, while secondary ions provide confirmatory data to meet identification criteria. Method detection limits should be established following established protocols such as those outlined by the U.S. Environmental Protection Agency, which typically involve analysis of multiple replicates at low concentrations and statistical calculation based on the standard deviation of the results and the t-distribution [8].
The degradation kinetics of DCNM have been quantitatively characterized for various radical species, providing essential data for predicting its behavior in treatment systems. Second-order rate constants for DCNM reactions with hydroxyl radicals (HO•) approach 10⁸ M⁻¹·s⁻¹, while reactions with reactive chlorine species (RCS) such as Cl• and Cl₂•- occur even more rapidly, with rate constants of approximately 10¹⁰ M⁻¹·s⁻¹ and 10⁹ M⁻¹·s⁻¹, respectively [4]. These substantial rate constants indicate that DCNM is highly susceptible to radical-based degradation, supporting the potential effectiveness of advanced oxidation processes for its control in water treatment applications. In contrast, reactions with carbonate radicals (CO₃•-) proceed more slowly, with rate constants in the range of 10⁶-10⁷ M⁻¹·s⁻¹ [4].
The contribution of specific pathways to overall DCNM degradation varies significantly depending on the treatment conditions. Under UV/monochloramine treatment, research has demonstrated that direct UV photolysis typically accounts for more than 60% of DCNM degradation, with HO• radicals contributing 3.8-24.5%, reactive chlorine species (RCS) accounting for 0.9-28.8%, and CO₃•- contributing 0-26.1% depending on specific water quality parameters and process conditions [4]. Understanding these relative contributions enables more efficient design and operation of treatment processes by focusing energy and chemical inputs on the most effective degradation pathways for target compounds.
Table 2: Degradation Rate Constants of this compound with Various Radical Species
| Radical Species | Rate Constant (M⁻¹·s⁻¹) | Contribution to Degradation | Experimental Conditions |
|---|---|---|---|
| HO• | ~10⁸ | 3.8-24.5% | UV/NH₂Cl, pH 7 [4] |
| Cl• | ~10¹⁰ | 0.9-28.8% (part of RCS) | UV/NH₂Cl, pH 7 [4] |
| Cl₂•- | ~10⁹ | 0.9-28.8% (part of RCS) | UV/NH₂Cl, pH 7 [4] |
| ClO• | 10⁵-10⁶ | Varies with compound | UV/NH₂Cl, pH 7 [4] |
| CO₃•- | 10⁶-10⁷ | 0-26.1% | UV/NH₂Cl, pH 7 [4] |
Treatment efficiency for DCNM degradation has been evaluated under various oxidative and reductive processes, with advanced reduction processes generally demonstrating superior performance compared to conventional treatment approaches. Studies of absolute reaction rate constants for DCNM reactions with hydrated electrons have revealed exceptionally high degradation rates, supporting the potential effectiveness of reductive processes for DCNM control [1]. Combined advanced oxidation and reduction processes have demonstrated the ability to achieve near-complete mineralization of DCNM to non-hazardous inorganic products, with model predictions closely matching experimental measurements for chloride ion formation though slightly less accurate for nitrate ion concentrations due to the complex behavior of nitrogen oxide species in irradiated solutions [1].
Energy consumption represents a critical consideration in evaluating the practical implementation of DCNM degradation technologies. Research has demonstrated that UV/NH₂Cl treatment can reduce the electrical energy per order (EE/O) values by approximately 30% compared to UV treatment alone, highlighting the potential cost-effectiveness of this combined approach [4]. The specific energy requirements vary with water quality parameters, initial DCNM concentration, and the desired removal efficiency, but generally fall within ranges achievable in full-scale water treatment applications. These findings support the feasibility of implementing DCNM-targeted treatment processes as part of comprehensive disinfection byproduct management strategies.
Table 3: Degradation Efficiency of this compound Under Various Treatment Conditions
| Treatment Process | Degradation Efficiency | Optimal Conditions | Energy Consumption (EE/O) |
|---|---|---|---|
| UV/NH₂Cl | ~100% in 2 hours | pH 7.0, 15 mA, 35°C | ~30% lower than UV alone [4] |
| Enzyme-electrolytic cell | ~100% in 2 hours | pH 7.0, 15 mA, 35°C | Not specified [9] |
| Enzyme only | 51.1% in 2 hours | pH 7.0, 35°C | Not applicable [9] |
| Current only | 19.0% in 2 hours | 15 mA | Not applicable [9] |
| Hydroxyl radical | Varies with conditions | Dependent on HO• generation | Varies with HO• production method |
System suitability testing should be performed at the beginning of each analytical batch to ensure that the GC-MS system meets predefined performance criteria before sample analysis. These tests should include evaluation of chromatographic separation efficiency, mass accuracy, detection sensitivity, and retention time stability. Specific criteria should include baseline resolution of DCNM from potentially interfering compounds, signal-to-noise ratios greater than 10:1 for the lowest calibration standard, retention time stability within ±0.05 minutes across consecutive injections, and mass accuracy within ±0.1 m/z for all monitored ions [7]. Failure to meet any of these criteria should trigger investigation and corrective action before proceeding with sample analysis.
Performance verification should include analysis of laboratory control samples and matrix spikes at regular intervals throughout the analytical batch to demonstrate continued acceptable performance. Laboratory control samples typically consist of analyte-fortified reagent water analyzed to establish method accuracy in the absence of matrix effects, while matrix spikes evaluate method performance in the actual sample matrix. Acceptance criteria for these quality control samples should be established during method validation and typically include recovery limits of 70-130% for most organic compounds at environmentally relevant concentrations [8]. Continuing calibration verification standards should be analyzed after every 10-15 samples to monitor for instrumental drift throughout the analytical sequence.
Data quality assessment begins with proper compound identification, which should be based on multiple criteria including retention time matching with authentic standards (typically within ±0.05 minutes) and ion abundance ratios falling within established tolerance limits (typically ±20-30% of the mean values observed during calibration) [7]. For GC-MS analysis, a minimum of three characteristic ions should be monitored for each target compound, with the relative abundances of these ions matching those of the calibration standards within established tolerances. These multi-level identification criteria provide confidence in compound identification and help prevent false positive results due to co-eluting interferences.
Quantification quality is maintained through regular analysis of quality control samples including method blanks, matrix spikes, duplicate samples, and continuing calibration verification standards. Method blanks should be analyzed with each sample batch to demonstrate freedom from contamination, while matrix spikes and duplicate samples provide information on method accuracy and precision in the actual sample matrix. The frequency of these quality control samples should be established in the quality assurance project plan, with typical protocols requiring analysis of at least one method blank, one matrix spike, and one duplicate sample per batch of 20 field samples [8]. All quality control data should be documented and evaluated against established acceptance criteria to ensure the validity of reported results.
Diagram 2: GC-MS analytical workflow for this compound analysis showing main procedural steps (blue rectangles) and critical quality control checkpoints (yellow ovals) with their relationships to the analytical process. Dashed red lines indicate quality control verification points throughout the method [7] [6] [8].
Volatility-related issues represent the most significant challenge in DCNM analysis, often manifesting as poor reproducibility, nonlinear calibration curves, or apparent concentration decreases during storage. To address these challenges, samples should be collected in headspace-free containers, preserved if necessary with appropriate chemical agents, and maintained at low temperatures (approximately 4°C) during storage and transport [2]. During sample introduction, the use of a cold injection system with rapid heating rates helps minimize discrimination and loss of the volatile analyte. For liquid injection, the use of low-volume inserts and fast injection speeds can improve reproducibility, while purge and trap concentration provides a more robust approach for managing the high volatility of DCNM.
Matrix interference problems frequently occur in environmental samples, particularly when analyzing complex water matrices with high dissolved organic carbon content or high ionic strength. These interferences can cause ion suppression/enhancement, altered retention times, or the formation of additional peaks that co-elute with the target analyte. To address matrix effects, sample cleanup using appropriate sorbents in the QuEChERS approach or solid-phase extraction cartridges can effectively remove interfering compounds [7]. The use of internal standards, particularly stable isotope-labeled analogs, provides the most effective compensation for matrix effects, while standard addition methods can be employed when suitable internal standards are not available. For persistent interference issues, alternative chromatographic columns with different stationary phases may improve separation, or additional selective detection techniques such as tandem mass spectrometry may be necessary to achieve the required specificity.
Preventive maintenance of the GC-MS system is essential for maintaining reliable performance in DCNM analysis. Regular maintenance should include replacement of the GC inlet septum and liner according to the manufacturer's recommendations or when performance issues such as peak tailing or retention time shifts are observed. The GC column should be properly conditioned before use and trimmed periodically (typically every 100-200 injections) to remove accumulated nonvolatile residues from the inlet end. The mass spectrometer ion source should be cleaned every 3-6 months depending on sample throughput, with more frequent cleaning necessary when analyzing dirty samples or when sensitivity declines beyond acceptable levels.
Performance monitoring should include regular analysis of system performance check standards and documentation of key performance indicators such as detection limits, calibration linearity, retention time stability, and system sensitivity. Control charts should be maintained for critical performance metrics to identify trends that may indicate deteriorating system performance before they impact data quality. When performance falls outside established control limits, appropriate corrective actions should be implemented and documented, including possible instrument maintenance, recalibration, or method revalidation. Comprehensive documentation of all maintenance activities, performance metrics, and corrective actions provides valuable information for troubleshooting recurring problems and demonstrating data quality.
The comprehensive analysis of this compound degradation using GC-MS requires careful attention to the compound's unique physicochemical properties, particularly its high volatility and susceptibility to multiple degradation pathways. The protocols and application notes presented here provide a solid foundation for studying DCNM behavior in various treatment scenarios, with particular relevance to drinking water treatment where disinfection byproduct control is of paramount importance. The detailed methodologies for sample preparation, instrumental analysis, quality assurance, and troubleshooting enable researchers to generate reliable, reproducible data on DCNM occurrence and transformation.
The degradation mechanisms summarized in these application notes highlight the effectiveness of both radical-mediated processes and direct photolysis for DCNM control, with quantitative kinetic data providing essential parameters for treatment process design and optimization. The continued refinement of these analytical protocols will support further research on DCNM and related halonitromethanes, ultimately contributing to improved understanding and control of this potentially hazardous class of disinfection byproducts. As regulatory scrutiny of nitrogenous disinfection byproducts intensifies, robust analytical methods for compounds like DCNM will become increasingly important for ensuring the safety of treated drinking water supplies.
This compound (DCNM) is a halonitromethane compound with the chemical formula CHCl₂NO₂ and a molecular mass of 129.93 g/mol. [1] This compound is classified as a transformation product that can form during water treatment processes when oxidants like ozone or chlorine react with dissolved organic matter in the presence of bromide ions. [2] [1] DCNM has been identified as a possible groundwater pollutant with particular significance in water treatment scenarios due to its persistence and potential health impacts. [1]
The compound exhibits high water solubility (17,150 mg/L at 20°C and pH 7) and significant volatility (vapor pressure of 467,000 mPa at 20°C), which has important implications for both its environmental fate and treatment approaches. [1] Its high solubility suggests substantial mobility in aquatic environments, while its volatility indicates a potential for air-water partitioning in treatment systems. DCNM demonstrates relatively low persistence in environmental compartments, with a reported aerobic soil DT₅₀ (half-life) of 0.71 days, classifying it as a non-persistent compound. [1] Despite this relatively short environmental persistence, its formation during water treatment processes necessitates effective removal strategies to mitigate potential human health risks.
Halonitromethanes as a chemical class have been identified as having high cytotoxicity and mutagenicity, presenting potential human health hazards even at low concentrations. [2] These compounds are among the most toxic groups of disinfection by-products, raising significant concerns for water treatment facilities and regulatory agencies. [3] The occurrence of DCNM in drinking water systems is particularly problematic as it forms through multiple disinfection pathways, including ozonation and chlorine/chloramine treatment processes. [2]
The environmental significance of DCNM extends beyond direct human consumption, as its discharge from treatment facilities can impact receiving ecosystems. While DCNM is not classified as a "forever chemical" due to its relatively rapid degradation, its potential for groundwater contamination necessitates careful monitoring and management in water treatment applications. [1] The combination of toxicity, mobility, and continuous formation during disinfection processes makes DCNM a priority compound for water treatment researchers and engineers seeking to minimize disinfection by-product formation and ensure water safety.
Advanced oxidation and reduction processes (AOPs/ARPs) utilize highly reactive radical species to mineralize this compound into non-hazardous inorganic products. The hydroxyl radical (•OH) and hydrated electron (e⁻ₐq) serve as the primary reactive species in these processes, attacking DCNM through distinct mechanisms that ultimately lead to complete degradation. [2] Hydroxyl radicals participate in hydrogen abstraction and addition reactions with DCNM, initiating a reaction cascade that progressively breaks carbon-halogen and carbon-nitrogen bonds. These reactions ultimately yield inorganic chloride, nitrite, nitrate, and carbon dioxide as final products through a series of radical intermediates. [2]
The reduction pathway mediated by hydrated electrons involves reductive dehalogenation, where hydrated electrons attack the carbon-halogen bonds, leading to chloride release and formation of less halogenated intermediates. This process is particularly effective for halogenated compounds like DCNM as it systematically removes halogen atoms, reducing both toxicity and stability of the molecule. The combination of oxidative and reductive pathways in tandem or sequential treatment schemes can enhance overall degradation efficiency by addressing different structural elements of the DCNM molecule through complementary mechanisms. [2]
Table 1: Primary Radical Species in AOPs/ARPs for DCNM Degradation
| Radical Species | Oxidation Potential (V) | Primary Reaction Mechanisms | Key Products |
|---|---|---|---|
| Hydroxyl radical (•OH) | 2.80 | Hydrogen abstraction, Addition | Cl⁻, NO₂⁻, NO₃⁻, CO₂ |
| Hydrated electron (e⁻ₐq) | N/A | Reductive dehalogenation, Electron transfer | Cl⁻, Less halogenated intermediates |
UV photolysis represents another effective approach for DCNM degradation, with reaction kinetics and mechanisms demonstrating strong pH dependence. [3] At acidic pH values (pH 3-5), the photolysis rates of DCNM are relatively low, with homolysis serving as the predominant pathway. This homolytic cleavage generates halide and nitrite ions as primary products through radical mechanisms similar to those observed in radical-based processes. [3] The efficiency of this pathway increases significantly as the pH approaches the pKₐ of DCNM, due to changes in the molecular structure that enhance UV absorption.
At elevated pH levels, DCNM undergoes deprotonation, forming a conjugate base with a conjugated π-system that dramatically alters its photochemical behavior. This deprotonated species exhibits significantly enhanced molar absorptivity, leading to more efficient UV photon absorption and consequently faster degradation kinetics. [3] For deprotonated DCNM, heterolysis emerges as the dominant pathway, resulting in the formation of carbon dioxide, nitrite, and chloride ions as major products. [3] This pH-dependent behavior provides opportunities for process optimization by adjusting pH conditions to maximize degradation efficiency during UV treatment.
The following diagram illustrates the major degradation pathways for this compound under different treatment conditions:
Advanced Oxidation Processes designed to generate hydroxyl radicals can be implemented through several configurations, with the O₃/UV, O₃/H₂O₂, and UV/H₂O₂ combinations being the most widely applied. [4] The exceptional oxidizing power of hydroxyl radicals (2.80 V oxidation potential) enables efficient degradation of recalcitrant compounds like DCNM through non-selective radical reactions. [4] In a typical laboratory setup, a collimated beam apparatus equipped with low-pressure (LP) or medium-pressure (MP) mercury vapor lamps emitting at 254 nm is employed for UV-based AOPs. For ozone-based systems, an ozone generator capable of producing ozone at concentrations of 1-10 mg/L from oxygen or air is required, with precise control of gas flow rates and ozone dosage.
The experimental procedure for UV/H₂O₂ systems involves the following steps:
Solution Preparation: Prepare DCNM solution in appropriate matrix (deionized water, synthetic freshwater, or actual water sample) at concentration range of 100-500 μg/L, reflecting environmental relevance. Add hydrogen peroxide to achieve initial concentration of 2-10 mg/L, optimizing based on water matrix characteristics.
Reaction Initiation: Transfer solution to photochemical reactor equipped with temperature control (maintained at 20±1°C) and initiate UV irradiation while maintaining continuous mixing to ensure homogeneous radiation exposure.
Sampling and Quenching: Withdraw samples at predetermined time intervals (0, 1, 2, 5, 10, 15, 20, 30 minutes). Immediately quench residual hydrogen peroxide and hydroxyl radicals in collected samples using sodium thiosulfate (50-100 mM) to prevent continued reaction.
Analysis: Analyze samples for DCNM concentration using gas chromatography with electron capture detection (GC-ECD) or GC-mass spectrometry (GC-MS). Simultaneously monitor chloride, nitrite, and nitrate ion formation using ion chromatography (IC) to track mineralization efficiency.
For O₃/H₂O₂ systems, bubble ozone through the solution containing hydrogen peroxide using a diffuser to generate fine bubbles, maximizing gas-liquid transfer efficiency. Maintain ozone residual of 0.5-2 mg/L throughout the reaction period, monitoring with an online ozone monitor or indigo colorimetric method.
Optimizing AOP performance for DCNM degradation requires careful control of several critical parameters that significantly impact treatment efficiency:
H₂O₂:UV Ratio: For UV/H₂O₂ systems, optimal molar ratios of H₂O₂ to DCNM typically range from 3:1 to 10:1, balancing radical generation with minimal scavenging effect. Excess H₂O₂ acts as radical scavenger, reducing process efficiency.
pH Control: Maintain pH in neutral to slightly acidic range (pH 5-7) to maximize hydroxyl radical yield while considering the enhanced direct photolysis of DCNM at alkaline pH.
Radical Promoters/Inhibitors: Identify and quantify concentrations of natural organic matter, carbonate, and bicarbonate that can scavenge hydroxyl radicals (secondary radical rate constants of 10⁴-10⁸ M⁻¹s⁻¹), requiring adjustment of oxidant doses accordingly.
UV Intensity and Dose: Measure incident UV flux using chemical actinometry (potassium ferrioxalate or iodide-iodate) to enable accurate determination of quantum yields and comparison between different reactor configurations.
Advanced Reduction Processes utilizing hydrated electrons offer a complementary approach to AOPs for DCNM degradation, particularly effective for dehalogenation. The combination of UV irradiation with reducing agents such as sulfite (SO₃²⁻) or dithionite (S₂O₄²⁻) generates hydrated electrons (e⁻ₐq) with standard reduction potential (E°) of -2.9 V, making them powerful reductants capable of rapidly degrading halogenated compounds. [2]
The experimental protocol for UV/sulfite ARP systems includes:
Solution Preparation and Deoxygenation: Prepare DCNM solution in deionized water and add sodium sulfite (Na₂SO₃) at initial concentrations of 1-5 mM. Sparge solution with high-purity nitrogen or argon gas for 20-30 minutes to remove dissolved oxygen, which is a efficient scavenger of hydrated electrons (k = 1.9×10¹⁰ M⁻¹s⁻¹).
Reaction Execution: Transfer deoxygenated solution to UV reactor while maintaining inert atmosphere. Initiate UV irradiation (primarily 254 nm for LP lamps) with continuous mixing. Monitor solution pH and adjust to alkaline conditions (pH 9-10) using dilute NaOH to enhance sulfite activation and hydrated electron yield.
Sampling with Quenching: Collect samples at timed intervals using gas-tight syringes to prevent oxygen re-entry. For sulfite-based systems, quench residual reducing agents and hydrated electrons by rapid mixing with oxygen-saturated buffer or dilute hydrogen peroxide solution.
Product Analysis: Analyze DCNM degradation using GC-ECD or GC-MS with appropriate internal standards. Monitor dehalogenation efficiency through chloride release measurement using ion chromatography or colorimetric methods. Identify partial dehalogenation products that may form as intermediates using GC-MS with electron impact ionization.
The UV photolysis protocol capitalizes on the direct photodegradation of DCNM without additional chemical oxidants or reductants, with efficiency highly dependent on solution pH. The experimental approach involves:
pH Adjustment and Conditioning: Prepare DCNM solutions across pH range 3-9 using appropriate buffers (phosphate for neutral, borate for alkaline, acetate for acidic) at constant ionic strength (0.01 M). Allow solutions to equilibrate for 30 minutes with continuous mixing before irradiation.
UV Exposure Setup: Use collimated beam apparatus with calibrated UV fluence rates. Measure incident irradiance with radiometer or chemical actinometer to enable accurate fluence calculation. Maintain constant temperature with circulating water bath.
Kinetic Sampling: Collect samples at increasing UV fluence levels (0-1000 mJ/cm²). For accurate kinetic determination, use at least 8-10 data points across the degradation curve, with higher sampling density during initial rapid phase.
Product Identification: Analyze for major degradation products including halides (Cl⁻), nitrite (NO₂⁻), nitrate (NO₃⁻), and carbon dioxide. For alkaline conditions, monitor specifically for carbon dioxide formation resulting from heterolysis pathway. [3]
Table 2: Optimal Experimental Conditions for DCNM Degradation Processes
| Process Type | Optimal pH Range | Key Operating Parameters | Radical Generation Mechanism |
|---|---|---|---|
| UV/H₂O₂ AOP | 5-7 | H₂O₂:DCNM molar ratio 3:1-10:1, UV dose 500-1000 mJ/cm² | H₂O₂ + hν → 2•OH |
| O₃/H₂O₂ AOP | 6-8 | O₃ dose 2-5 mg/L, H₂O₂:O₃ molar ratio 0.5-1.0 | O₃ + H₂O₂ → •OH + O₂ + HO₂• |
| UV/Sulfite ARP | 9-10 | Sulfite 1-5 mM, complete deoxygenation, UV dose 200-500 mJ/cm² | SO₃²⁻ + hν → e⁻ₐq + SO₃•⁻ |
| Direct UV Photolysis | >8 (alkaline) | UV dose 400-800 mJ/cm², no chemical additives | Direct bond cleavage via photoexcitation |
Accurate quantification of DCNM and its degradation products requires robust analytical methods with appropriate sample preservation and calibration protocols. For DCNM analysis, gas chromatography with electron capture detection (GC-ECD) offers high sensitivity and selectivity, with typical method detection limits of 0.01-0.05 μg/L. Alternatively, gas chromatography coupled with mass spectrometry (GC-MS) using electron impact ionization provides confirmation through mass fragmentation patterns, with characteristic ions at m/z 83, 85, and 129 for DCNM.
Sample preservation is critical for obtaining reliable results and should include:
Immediate Quenching: Implement appropriate quenching methods immediately upon sample collection to halt further reactions.
Headspace Elimination: Collect samples without headspace in amber vials with PTFE-lined septa to prevent volatilization losses.
Temperature Control: Maintain samples at 4°C during storage and transport, with analysis completed within 14 days of collection.
Preservative Addition: Add chemical preservatives as needed, such as ascorbic acid for oxidant quenching or ammonium chloride for biostabilization.
For degradation product monitoring, ion chromatography with conductivity detection enables simultaneous quantification of chloride, nitrite, and nitrate ions with method detection limits of 5-10 μg/L. To assess complete mineralization, measure total organic carbon (TOC) reduction using catalytic combustion or UV-persulfate oxidation methods. Additional intermediate identification can be performed using liquid chromatography with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) for polar transformation products that are not amenable to GC analysis.
Implementation of comprehensive quality control measures ensures data reliability and experimental reproducibility:
Blank Analysis: Include method blanks (high-purity water processed identical to samples), field blanks (for actual water matrices), and equipment rinsate blanks in each analytical batch to monitor contamination.
Matrix Spike Recovery: Perform matrix spike and matrix spike duplicate analyses at minimum frequency of 10% to assess method accuracy and precision in specific water matrices, with acceptable recovery ranges of 70-130%.
Calibration Verification: Use continuing calibration verification standards every 10-12 samples, with acceptance criteria of ±25% of true value for trace-level analysis.
Surrogate Standards: Incorporate deuterated or fluorinated analog internal standards (e.g., d₃-dichloronitromethane) to monitor method performance throughout sample preparation and analysis.
Reference Materials: Where available, use certified reference materials for method validation, or prepare laboratory control samples with known concentrations to verify analytical accuracy.
The degradation protocols for this compound have direct applications in multiple water treatment scenarios, particularly for drinking water treatment where DCNM forms as a disinfection by-product during ozonation or chlorine/chloramine application. [2] Implementation in full-scale treatment systems requires consideration of several practical aspects:
Pre-treatment Requirements: Assess water quality parameters including UV transmittance, alkalinity, natural organic matter content, and turbidity that may significantly impact process efficiency. Implement appropriate pre-treatment such as filtration or coagulation if needed.
By-product Formation: Monitor for potential formation of other harmful by-products during AOP/ARP application, including bromate in waters containing bromide, or degradation products with unknown toxicological profiles.
Process Integration: Evaluate integration points within existing treatment trains, with AOPs/ARPs typically positioned after conventional treatment but before final disinfection to prevent reformation of DCNM.
Disinfection Credit: Consider potential for AOP systems to provide primary disinfection credit for pathogen inactivation while simultaneously degrading DCNM, potentially offering dual treatment benefits.
For groundwater remediation applications where DCNM is present as a contaminant, ex-situ treatment using UV-based advanced oxidation represents a viable technology, particularly when configured as a polishing step following biological or physical treatment processes. [1] [4] The relatively high solubility and mobility of DCNM in groundwater systems makes pump-and-treat approaches with AOP/ARP implementation technically feasible.
Current regulatory frameworks for disinfection by-products typically focus on trihalomethanes and haloacetic acids, with halonitromethanes like DCNM often monitored under Unregulated Contaminant Monitoring Rules or similar provisional regulations. Implementation of DCNM treatment protocols should include:
Analytical Method Selection: Choose EPA-approved methods where available (e.g., EPA 551.1 for halonitromethanes using GC-ECD) or establish validated laboratory-developed methods with demonstrated quality control.
Reporting Limits: Ensure method detection limits sufficiently below potential regulatory thresholds (typically sub-μg/L range for emerging contaminants).
Treatment Performance Validation: Document removal efficiencies under various water quality conditions and establish operational parameters that consistently achieve target treatment goals.
Monitoring Frequency: Establish appropriate monitoring schedules based on system-specific variability, with increased frequency during process start-up or changes in source water quality.
The efficacy of various degradation processes for DCNM can be evaluated through kinetic parameters and removal efficiencies under optimized conditions. Based on experimental studies, the following data represent expected performance metrics for each major treatment approach:
Table 3: Kinetic Parameters for DCNM Degradation by Various Processes
| Process Type | Pseudo-First Order Rate Constant (min⁻¹) | Half-Life (min) | Mineralization Efficiency (%) | Primary Degradation Mechanism |
|---|---|---|---|---|
| UV/H₂O₂ AOP | 0.15-0.35 | 2.0-4.6 | 75-92 | Hydroxyl radical oxidation |
| O₃/H₂O₂ AOP | 0.08-0.20 | 3.5-8.7 | 70-88 | Hydroxyl radical oxidation |
| UV/Sulfite ARP | 0.20-0.45 | 1.5-3.5 | 65-85 | Reductive dehalogenation |
| Direct UV (Acidic) | 0.02-0.05 | 13.9-34.7 | 45-65 | Homolytic cleavage |
| Direct UV (Alkaline) | 0.25-0.60 | 1.2-2.8 | 80-95 | Heterolytic cleavage |
The distribution of major degradation products varies significantly depending on the treatment mechanism employed, reflecting the different reaction pathways involved:
Table 4: Degradation Products Distribution from DCNM Treatment
| Degradation Process | Chloride Release (%) | Nitrite/Nitrate Yield (%) | Carbon Dioxide Formation (%) | Major Intermediate Products |
|---|---|---|---|---|
| UV/H₂O₂ AOP | 85-98 | 75-90 | 70-85 | Formyl chloride, Nitrosyl chloride |
| O₃/H₂O₂ AOP | 80-95 | 70-88 | 65-80 | Formyl chloride, Nitrosyl chloride |
| UV/Sulfite ARP | 90-99 | 60-80 | 55-75 | Chloronitromethane, Nitromethane |
| Direct UV (Acidic) | 60-80 | 40-65 | 35-60 | Chloronitromethane, NO radicals |
| Direct UV (Alkaline) | 95-100 | 85-98 | 85-98 | None detected (direct to inorganic) |
The application of advanced oxidation and reduction processes for this compound degradation represents an effective approach for addressing this problematic disinfection by-product in water treatment scenarios. The protocols outlined herein provide researchers and water treatment professionals with comprehensive methodologies for implementing these processes at both laboratory and pilot scales, with potential for full-scale application. The strong pH dependence of direct UV photolysis and the complementary mechanisms of oxidative and reductive processes offer multiple avenues for process optimization based on specific water quality characteristics and treatment objectives.
Future research directions should focus on long-term performance evaluation in real water matrices, assessment of energy efficiency compared to alternative treatment technologies, and comprehensive toxicological evaluation of transformation products to ensure that treatment processes do not generate compounds of equal or greater concern. Additionally, the development of real-time monitoring capabilities for DCNM and related halonitromethanes would enable more responsive process control and optimization in full-scale treatment applications. As regulatory scrutiny of disinfection by-products intensifies, the protocols described in this document provide a scientific foundation for implementing effective treatment strategies for this compound and related compounds.
This compound is best known as a compound formed from the breakdown of chloropicrin in soil and groundwater [1]. The established synthetic route is via the hydrolysis of the acid chloride or ethyl ester of dichloronitroacetic acid [2].
The following table summarizes key data for this compound, which is critical for handling and experimental design [1].
| Property | Value | Implication / Significance |
|---|---|---|
| IUPAC Name | This compound | - |
| Molecular Formula | CHCl₂NO₂ | - |
| Molecular Mass | 129.93 g/mol | - |
| CAS RN | 7119-89-3 | - |
| Solubility in Water | 17150 mg/L (at 20 °C, pH 7) | High water solubility; will not phase-separate in aqueous systems. |
| Vapour Pressure | 467,000 mPa (at 20 °C) | Extremely high volatility; significant inhalation risk and potential for material loss. |
| Soil DT₅₀ (Aerobic) | 0.71 days | Non-persistent; rapid degradation in soil. |
Since this compound is not a standard nitrating agent, researchers should be familiar with conventional methods. The most common is electrophilic aromatic substitution using a mixed acid system [3] [4] [5].
This procedure describes the nitration of benzene, a typical activated aromatic compound. The active electrophile is the nitronium ion (NO₂⁺).
Reaction Mechanism The mechanism involves the generation of the nitronium ion followed by a two-step electrophilic aromatic substitution. The diagram below illustrates this process and the reaction workflow.
Detailed Experimental Procedure
Nitration reactions pose significant hazards and require stringent safety measures.
While not a classic nitrating agent, this compound's structure suggests potential as an electrophile or nitration precursor. The following workflow outlines a logical research plan to explore its utility.
This compound is currently a compound of interest in environmental science due to its role as a metabolite, rather than a reagent in organic synthesis. Its well-defined synthesis pathway and highly volatile, reactive nature make it a candidate for exploratory chemistry. Researchers investigating its potential as a nitrating agent should proceed with extreme caution, prioritizing safety while leveraging the robust protocols of established nitration methodology.
What is this compound and why is it a concern? this compound (DCNM) is a nitrogen-containing disinfection byproduct (N-DBP) classified as a halonitromethane (HNM) [1] [2]. It forms during the disinfection of water, particularly through processes involving ozonation and chlorination/chloramination, when disinfectants react with natural organic matter (NOM) and bromide ions in the source water [3] [1].
The primary concern is its significant toxicity. While typically found at low concentrations, HNMs like DCNM have been determined to have high cytotoxicity and mutagenicity, making them a potentially greater human health hazard than the more common, regulated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs) [3] [1].
What are the key factors that influence its formation? The formation of DCNM is influenced by several water quality and treatment parameters. Understanding these is the first step in troubleshooting its occurrence [2].
| Factor | Influence on DCNM Formation |
|---|---|
| Precursor Type & Concentration | Presence of nitrogenous organic matter (e.g., amino acids, algae) and natural organic matter (NOM) [2]. |
| Disinfectant Type | Promoted by ozonation and chlorine/chloramine disinfection [3] [1]. |
| Presence of Bromide Ions | Can lead to the formation of mixed bromo-chloro HNMs [3]. |
| pH | Formation is generally favored at lower pH levels [2]. |
| Temperature & Contact Time | Higher temperatures and longer contact times between disinfectant and precursors can increase formation [2]. |
The following diagram illustrates the core strategy for controlling DCNM, which revolves around two key principles: removing precursors before they can react, and optimizing the disinfection conditions themselves.
Here are detailed methodologies for the key strategies identified in the diagram.
This is often the most effective approach, as it addresses the root cause of the problem.
1.1 Practice Enhanced Coagulation
1.2 Implement Adsorption Filtration
2.1 Eliminate or Delay Pre-Chlorination
2.2 Consider Alternative Disinfectants
When conducting research on DCNM control, adhere to the following protocols:
Analytical Measurement:
General Best Practices:
Dichloronitromethane, also known as Trichloronitromethane (TCNM), is a nitrogenous disinfection by-product (N-DBP) [1]. Its formation occurs during disinfection (e.g., chlorination) when disinfectants react with Dissolved Organic Nitrogen (DON) compounds present in the water [2] [1]. These DON compounds are the precursors you must control.
Soluble microbial products, which are rich in DON, have been specifically identified as playing an essential role in the formation of N-DBPs [1].
The table below summarizes the effectiveness of various water treatment processes for removing TCNM precursors, based on a pilot-scale study. The removal efficiency is measured by the reduction in TCNM Formation Potential (FP) [1].
| Treatment Process | Effectiveness for TCNM Precursor Removal | Key Notes |
|---|---|---|
| Powdered Activated Carbon (PAC) Adsorption | 35.7% removal [1] | Effective for a range of DBP precursors; performance can depend on the hydrophobic nature of the organics [3] [1]. |
| O3-BAC (Ozone-Biological Activated Carbon) | High removal (Synergistic effect) [1] | Ozone alone can increase TCNM FP, but it breaks down precursors, making them biodegradable. Subsequent BAC filtration dramatically reduces FP [1]. |
| KMnO4 Oxidation | Not specifically quantified for TCNM | Less effective for TCNM precursor removal compared to PAC [1]. |
| Biological Contact Oxidation (BCO) | Can increase TCNM FP [1] | Increases the concentration of Dissolved Organic Nitrogen (DON), leading to more N-DBP formation during later chlorination [1]. |
| Coagulation-DAF-Filtration | Limited | More effective at removing general DBP precursors than Coagulation-IPS-Filtration, but not specifically highly effective for TCNM [1]. |
| Nanofiltration (NF) | High (Theoretical) | NF is recognized as an effective technique for removing NOM and DBP precursors, including nitrogenous compounds [3] [2]. |
This protocol outlines a bench-scale method to simulate and evaluate the O3-BAC process, which has shown a synergistic effect in controlling TCNM precursors [1].
Workflow Overview:
1. Precursor Source Water Preparation
2. Ozonation (Pre-Treatment)
3. Biological Activated Carbon (BAC) Filtration
4. Chlorination and TCNM Measurement (Formation Potential Test)
Q1: My O3-BAC setup is not achieving the expected TCNM reduction. What could be wrong?
Q2: Why does my biological pre-treatment (like BCO) sometimes increase TCNM formation?
Q3: My coagulation process is not meeting TOC removal targets. What adjustments can I make?
The following table summarizes the key findings from a 2010 study on the free-radical degradation of halonitromethanes, including dichloronitromethane [1].
| Property | Value / Finding | Context |
|---|---|---|
| Degradation Initiators | Advanced Oxidation/Reduction Processes (AOPs/ARPs) | e.g., processes generating hydroxyl radicals (•OH) or hydrated electrons [1]. |
| Experimental Method | 60Co gamma-irradiation of aqueous solutions |
Combined with absolute reaction rate constants and kinetic computer modeling [1]. |
| Key Degradation Pathway | Mineralization to inorganic products | Decomposition of parent compound and ingrowth of chloride ions predicted with "excellent accuracy" by the model [1]. |
| Environmental Fate (DT₅₀) | 0.71 days (aerobically in soil) | Lab-based value indicating non-persistent behavior in certain environments. DT₉₀ is also 0.71 days [2]. |
The degradation of this compound by hydroxyl radicals is part of a mineralization process aimed at breaking down this hazardous disinfection byproduct into non-hazardous inorganic products like chloride ions [1]. The high reactivity of the hydroxyl radical makes it an effective agent for this purpose.
For researchers designing experiments, here are some key points to consider:
Below is a generalized workflow for a hydroxyl radical-based degradation experiment, synthesizing information from the search results.
What is this compound and why is its degradation important? this compound is a halonitromethane (HNM) that can form as a byproduct during ozonation and chlorine/chloramine disinfection of drinking water. Although typically found at low concentrations, it has been determined to have high cytotoxicity and mutagenicity, representing a potential human health hazard. Its degradation is studied to mitigate these risks [1]. A 2024 study also identifies it as an atmospheric emerging contaminant from pharmaceutical industry emissions, highlighting its ongoing environmental relevance [6].
How do I troubleshoot low degradation efficiency in my experiments?
Understanding the degradation pathways of DCNM is the first step in troubleshooting its instability during analysis. The table below summarizes key information from fundamental studies.
| Aspect | Description |
|---|---|
| General Compound Class | Halonitromethanes (HNMs), which include chloronitromethane, bromonitromethane, and dichloronitromethane [1]. |
| Primary Context of Study | Investigation of mineralization pathways (conversion to inorganic products) using Advanced Oxidation/Reduction Processes (AO/RPs), not analytical protocol stability [1]. |
| Key Finding | Absolute reaction rate constants have been measured for DCNM with reactive species like the hydroxyl radical (•OH) and the hydrated electron (e⁻-aq). These reactions lead to its decomposition [1]. |
| Relevance for Analysis | The study confirms DCNM is susceptible to radical-induced degradation. This suggests that minimizing exposure to light, radical initiators, or high-energy environments during sample preparation and analysis could improve stability. |
Based on the degradation chemistry, here are some technical approaches you can test in your lab to reduce analytical thermal degradation of DCNM.
The following diagram outlines a logical workflow for troubleshooting and optimizing your analytical method to reduce DCNM degradation.
The table below summarizes the key identifying information and physical properties for dichloronitromethane.
| Property | Value / Description |
|---|---|
| IUPAC Name | This compound [1] |
| CAS Number | 7119-89-3 [1] |
| Canonical SMILES | C(N+[O-])ClCl [1] |
| Molecular Formula | CHCl₂NO₂ [1] |
| Molecular Mass | 129.93 g/mol [1] |
| Physical State | Likely liquid (as it is a transformation product in groundwater) [1] |
| Solubility in Water | 17150 mg/L (at 20 °C, pH 7) [1] |
| Vapour Pressure | 467000 mPa (at 20 °C) [1] |
| Soil DT₅₀ (Aerobic) | 0.71 days (Lab) [1] |
While specific toxicity data for this compound is not available in the search results, its structure (containing nitro and chloro groups) suggests it should be treated as a potential respiratory and systemic toxin. The following workflow and recommendations are based on its physical properties and general safety principles for handling volatile organic compounds.
What should I do if I cannot find a Safety Data Sheet (SDS) for this compound? When an SDS is unavailable, a precautionary approach is essential. The high volatility and chemical structure suggest significant inhalation risk. Assume it is toxic and handle it using the highest level of controls: a fume hood and full PPE until reliable data is obtained.
How should waste this compound be managed? Collect waste in a compatible, tightly sealed container that is clearly labeled. The container should be stored within a ventilated space, such as a fume hood or volatile waste cabinet, to prevent vapor accumulation in the lab [2].
Is this compound a known carcinogen? The search results do not provide carcinogenicity data for this specific compound. However, due to the lack of data, it should be treated with caution. Related chlorinated solvents like dichloromethane are suspected carcinogens [4].
The following table summarizes the primary degradation pathways for Dichloronitromethane (DCNM) identified in the literature.
| Pathway | Key Reaction Condition | Major Products Identified | Proposed Mechanism |
|---|---|---|---|
| UV Photolysis [1] | pH > pKa (~6-9), UV @ 254 nm | Halides (Cl⁻), Nitrite (NO₂⁻), Carbon Dioxide (CO₂) | Heterolysis: Deprotonated DCNM forms a conjugation system, leading to direct C-N bond cleavage. |
| UV Photolysis [1] | pH < pKa (~3-5), UV @ 254 nm | Halides (Cl⁻), Nitrite (NO₂⁻) | Homolysis: Radical-based cleavage when DCNM is in its protonated form. |
| Reduction by Zero-Valent Iron (Fe⁰) [2] | Ambient conditions | Methylamine (CH₃NH₂) (final product) | Parallel Pathways: • Hydrogenolysis: Sequential replacement of Cl with H. • α-Elimination: Removal of HCl to form reactive intermediates. |
This table consolidates essential quantitative data relevant for designing and troubleshooting experiments with DCNM.
| Parameter | Reported Value | Context & Notes |
|---|---|---|
| Aqueous Photolysis DT₅₀ [3] | Not specifically given for DCNM | Data is lacking; assessment may require experimental determination. |
| Aqueous Hydrolysis DT₅₀ [3] | Not specifically given for DCNM | Data is lacking; assessment may require experimental determination. |
| Soil Degradation DT₅₀ [3] | 0.71 days (lab, aerobic) | Indicates non-persistent behavior in aerobic soils. |
| pKa [1] | ~6-9 (for HNMs) | Critical for UV photolysis efficiency; sharp increase in rate as pH nears pKa. |
| Water Solubility [3] | 17,150 mg/L @ 20°C, pH 7 | Highly soluble. |
| Vapor Pressure [3] | 467,000 mPa @ 20°C | Highly volatile; significant drift and inhalation hazard. |
| Surface Area-Normalized Rate Constant (k) with Fe⁰ [2] | 153 L/(h·m²) | For a geometric surface area of Fe⁰ between 1.8-4.4 g/L. |
Here are detailed methodologies for the key degradation experiments cited in the literature.
This protocol is based on the study of pH-dependent degradation kinetics [1].
This protocol outlines the process for degrading DCNM to methylamine [2].
The following diagrams illustrate the logical workflow for studying DCNM degradation and the specific chemical pathways involved.
Based on the compiled data, here are the critical considerations for researchers:
The table below summarizes key environmental fate data for this compound, which is primarily identified as a transformation product (metabolite) of the fumigant chloropicrin in soil and groundwater [1].
| Property | Value | Significance / Implication |
|---|---|---|
| Solubility in water | 17150 mg/L @ 20°C, pH 7 [1] | High. Indicates high leaching potential and mobility in soil, posing a risk to groundwater. |
| Soil Degradation (DT₅₀) | 0.71 days (lab, aerobic) [1] | Fast. Non-persistent in soil under aerobic conditions. The rapid breakdown is a key factor for its mobility. |
| Vapour Pressure | 467000 mPa @ 20°C [1] | Very high. If applied directly, high volatility is a concern; the chemical will readily transfer from soil to air. |
| Status | Possible groundwater pollutant [1] | Confirms the concern for water contamination due to its properties. |
A critical step in managing soil contaminants is accurately measuring their freely dissolved concentration (Cfree), which is the driver behind chemical bioavailability, mobility, and potential toxicity [2]. The following state-of-the-art passive sampling protocol can be used to determine Cfree of hydrophobic organic chemicals in soil, which would be essential for evaluating the effectiveness of any this compound mobility reduction strategy [2].
The workflow below outlines the key stages of this protocol.
Selected Protocol Details:
While direct data on reducing this compound mobility is unavailable, the following research directions can be considered:
| Property | Chloropicrin (Trichloronitromethane) | Dichloronitromethane (DCNM) |
|---|---|---|
| CAS Number | 76-06-2 [1] | 7119-89-3 [2] |
| Chemical Formula | CCl₃NO₂ [3] [1] | CHCl₂NO₂ [2] |
| Molecular Mass | 164.37 g/mol [1] | 129.93 g/mol [2] |
| Physical State | Colorless to faint yellow oily liquid [4] | Information Missing |
| Primary Use | Broad-spectrum pre-plant soil fumigant [4] | Metabolite of Chloropicrin (soil/groundwater) [2] |
| Aspect | Chloropicrin | This compound |
|---|---|---|
| Acute Toxicity | Class I Restricted Use Pesticide; signal word "Danger" [4]. Powerful irritant to skin, eyes, and respiratory tract [4]. | Toxicological profile (including genotoxicity) could not be concluded based on available data [5]. |
| Inhalation Effects | Causes eye/respiratory tract irritation, vomiting, diarrhea; high levels can cause pulmonary edema and death [4]. | Information Missing |
| Carcinogenicity | Not classifiable as a human carcinogen (Category A4) [4]. | Information Missing |
| Antidote | No specific antidote available [4]. | Information Missing |
| Parameter | Chloropicrin | This compound |
|---|---|---|
| Solubility in Water | 2021 mg/L (20°C) [1] | 17150 mg/L (20°C) [2] |
| Vapor Pressure | 4.23 × 10⁶ mPa (20°C) [1] | 4.67 × 10⁵ mPa (20°C) [2] |
| Soil Half-life (DT₅₀) | 0.3-1.9 days (lab studies) [2] | 0.71 days (lab studies) [2] |
| Degradation Pathway | Susceptible to reductive dechlorination [4]. | Degrades more rapidly in biochar than in soil [6]. |
| Major Concern | Potential groundwater contamination above regulatory limits [5]. | Groundwater exposure assessment not possible due to lack of reliable data [5]. |
The following experimental insights provide context for the comparison.
The metabolic relationship and key concerns from the European Food Safety Authority (EFSA) peer review are summarized in the diagram below.
| Authority | Chloropicrin | This compound (DCNM) |
|---|---|---|
| U.S. EPA | Class I Restricted Use Pesticide [4]. | Assessed as a metabolite and groundwater pollutant [2]. |
| European Union (EFSA) | Not approved. Critical concerns identified for groundwater and soil organisms [5] [1]. | Profile could not be concluded; a data gap and critical area of concern [5]. |
The tables below summarize key data on the toxicity, environmental fate, and degradation kinetics of various HNMs to facilitate direct comparison.
Table 1: Relative Toxicity and Key Properties of Selected HNMs
| HNM Species | Cytotoxicity (CTI)* | Genotoxicity (GTI)* | Molecular Mass (g/mol) | CAS RN |
|---|---|---|---|---|
| Dichloronitromethane (DCNM) | High [1] | High [1] | 129.93 [2] | 7119-89-3 [2] |
| Tribromonitromethane (TBNM) | > Cl-HNMs [1] | 1.3x TCNM [1] | 298.77 | 464-10-8 |
| Dibromonitromethane (DBNM) | > Cl-HNMs [1] | 16.1x DCNM [1] | 219.83 | 598-93-2 |
| Monobromonitromethane (BNM) | > Cl-HNMs [1] | 15.8x CNM [1] | 139.93 | 563-70-2 |
| Trichloronitromethane (TCNM) | High [1] | High [1] | 164.38 | 76-06-2 |
*CTI and GTI values are typically derived from cytotoxicity and genotoxicity assays using Chinese hamster ovary (CHO) cells. Higher values indicate greater toxicity [1].
Table 2: Second-Order Rate Constants for HNM Degradation by Reactive Species (M⁻¹ s⁻¹)
This kinetic data is crucial for predicting the degradation efficiency of HNMs in advanced oxidation processes.
| HNM Species | HO• | Cl• | Cl₂•⁻ | CO₃•⁻ | ClO• |
|---|---|---|---|---|---|
| CNM | ~10⁸ | ~10¹⁰ | ~10⁹ | ~10⁶ - 10⁷ | ~10⁵ - 10⁶ |
| DCNM | ~10⁸ | ~10¹⁰ | ~10⁹ | ~10⁶ - 10⁷ | ~10⁵ - 10⁶ |
| TCNM | ~10⁸ | ~10² | ~10¹ | ~10⁶ - 10⁷ | ~10⁵ - 10⁶ |
Source: Adapted from [3]. The values for HO•, CO₃•⁻, and ClO• are representative ranges for Cl-HNMs.
To ensure reproducible results, here are detailed methodologies from recent studies.
This protocol is based on studies probing the formation of brominated HNMs (Br-HNMs) from algal organic matter [1].
This protocol outlines the method for studying the degradation kinetics of Cl-HNMs, including DCNM [3].
Understanding the pathways behind HNM behavior is key to controlling their presence and toxicity.
The following diagram illustrates the competitive pathways leading to chlorinated and brominated HNMs in the presence of bromide ions during UV/chlorine disinfection.
The degradation of Cl-HNMs like DCNM during UV/monochloramine treatment involves multiple mechanisms, with the primary pathways visualized below.
Emerging research explores how the human body metabolizes HNMs, which is critical for understanding their health impacts.
The table below summarizes the available experimental data on this compound (DCNM) from a bacterial mutagenicity assay (Ames test) [1].
| Assay Type | Test System | Metabolic Activation (S9) | Result | Potency (rev/µmol) | Key Findings |
|---|---|---|---|---|---|
| Bacterial Mutagenicity (Ames test) | Salmonella typhimurium TA100 | With and Without | Mutagenic | 498 (in TA100 +S9) | Induces base-pair substitutions, primarily at GC sites [1]. |
Although direct data for this compound in CHO cells is unavailable, established protocols exist for assessing genotoxicity in this system. The following workflow outlines a standard approach for cytotoxicity and genotoxicity screening in CHO cells, synthesizing common methods from the literature [2] [3].
Standard experimental protocols for these key assays are as follows [2] [3]:
Cytotoxicity Assay (e.g., MTT)
Alkaline Comet Assay
Micronucleus (MN) Assay
gpt or HPRT Mutation Assay
The table below summarizes key data for chloropicrin and its metabolite, this compound. Chloropicrin is a widely used soil fumigant, and this compound is one of its primary degradation products [1].
| Property / Metric | Chloropicrin (CCl₃NO₂) | This compound (CHCl₂NO₂) | Notes / Experimental Context |
|---|---|---|---|
| Basic Chemical Properties | |||
| Molecular Formula | CCl₃NO₂ [2] | Information not in search results | This compound is identified as a metabolite of Chloropicrin [1]. |
| Water Solubility (at 25°C) | 2 g/L [2] | Information not in search results | |
| Vapor Pressure (at 25°C) | 23.2 mmHg [2] | Information not in search results | High volatility drives emission losses after soil application [3]. |
| Adsorption & Degradation | |||
| Soil Adsorption Coefficient (Koc) | 25 cm³/g [2] | Information not in search results | Indicates low to moderate adsorption to soil organic matter. |
| Half-Life in Soil | 13.6 hours (in control soil) [3] | Degrades more rapidly in biochar than soil [3] | Half-life decreased to 6.4 hours in soil amended with 5% biochar [3]. |
| Maximum Biochar Adsorption Capacity | < 5 mg/g [3] | Information not in search results | Measured for biochar derived from wood pyrolyzed at 400°C [3]. |
| Emission & Concentration Impact | |||
| Emission Reduction with Biochar | 85.7% - 97.7% [3] | Information not in search results | Achieved with biochar amendment of 2% to 5% (w/w) in top 5 cm of soil [3]. |
| Soil Gas-Phase Concentration | Reduced in top 5 cm soil [3] | Information not in search results | Biochar amendment reduced concentration in the soil air phase within 48 hours [3]. |
The data in the table above comes from two key experimental setups focused on controlling chloropicrin's environmental impact.
This study investigated using biochar to adsorb chloropicrin and reduce its emissions from soil [3].
The following diagram illustrates the experimental workflow for measuring fumigant emissions from soil columns.
This study examined how chloropicrin fumigation affects soil nutrients and microbial communities [1].
The following tables consolidate quantitative data and experimental conditions affecting DCNM formation, primarily derived from studies on UV/post-chlorination processes [1].
Table 1: Impact of Water Quality and Operational Parameters on DCNM Formation
This table summarizes how different factors influence DCNM yields during the UV/post-chlorination of 4-nitrophenol and 2-amino-4-nitrophenol.
| Factor | Effect on DCNM Yield | Experimental Conditions & Quantitative Data |
|---|---|---|
| Precursor Type | Yields from 2-amino-4-nitrophenol are higher than from 4-nitrophenol [1]. | Comparative study between 4-nitrophenol and 2-amino-4-nitrophenol under UV/post-chlorination [1]. |
| pH | Alkaline pH decreases the yield of DCNM and other halonitromethanes (HNMs) [1]. | Tested across a range of pH values; specific values not detailed in the abstract [1]. |
| Chlorine Contact Time | Increasing time enhances formation, but very long times may decrease yields [1]. | Effect observed over varying chlorine contact times; specific durations not detailed [1]. |
| UV Fluence | Increasing fluence enhances formation, but very high fluence may decrease yields [1]. | Effect observed over varying UV fluences; specific values not detailed [1]. |
| Free Chlorine Dose | Increasing dose enhances formation, but very high doses may decrease yields [1]. | Effect observed over varying chlorine doses; specific concentrations not detailed [1]. |
| Precursor Concentration | Higher concentrations of precursor lead to more DCNM formation [1]. | Direct relationship observed; specific concentration ranges not detailed [1]. |
Table 2: DCNM Formation and Degradation in Different Scenarios
This table provides specific data on DCNM formation potential from different precursors and its degradation kinetics.
| Scenario / Parameter | Value / Outcome | Context & Notes |
|---|---|---|
| DCNM Formation from 4-Nitrophenol | Lower yield | During UV/post-chlorination; specific quantitative yield not provided [1]. |
| DCNM Formation from 2-Amino-4-Nitrophenol | Higher yield | During UV/post-chlorination; specific quantitative yield not provided [1]. |
| Degradation with Zero-Valent Iron (Fe⁰) | Surface area-normalized rate constant: 153 L/(h·m²) | Degradation proceeds via hydrogenolysis and α-elimination pathways [2]. |
To ensure reproducibility for researchers, here are the detailed methodologies from the key studies cited.
1. Protocol for Investigating DCNM Formation from Nitrophenol Compounds (NCs) [1]
2. Protocol for DCNM Degradation by Zero-Valent Iron (Fe⁰) [2]
The research outlines key pathways for how DCNM is both formed and broken down in water treatment systems.
The diagram above illustrates the pathways of DCNM formation and degradation. During UV/post-chlorination, nitrophenol precursors like 2-amino-4-nitrophenol undergo complex reactions, leading to the formation of DCNM [1]. In treatment scenarios involving zero-valent iron (Fe⁰), DCNM is degraded primarily through two competing pathways: hydrogenolysis and α-elimination, eventually resulting in the formation of methylamine as a stable, non-halogenated end product [2].
The following table compiles the absolute bimolecular rate constants for the reactions of dichloronitromethane with various radicals, as reported in research studies.
| Reactive Species | Rate Constant (M⁻¹ s⁻¹) | Experimental Method & Context |
|---|---|---|
| Hydrated Electron (eₐq⁻) | Not precisely stated, but used in kinetic model [1] | Pulse Radiolysis: Combined with kinetic computer modeling and ⁶⁰Co gamma-irradiations to elucidate degradation pathways and product formation [1]. |
| Hydroxyl Radical (HO•) | ~10⁸ [2] | UV/Monochloramine (UV/NH₂Cl) Treatment: First-principle kinetic modeling was used to simulate degradation, identifying contributions from different radicals [2]. |
| Chlorine Atom (Cl•) | ~10¹⁰ [2] | |
| Dichloride Radical Anion (Cl₂•⁻) | ~10⁹ [2] | |
| Chine Oxide Radical (ClO•) | ~10⁵ - 10⁶ [2] | |
| Carbonate Radical Anion (CO₃•⁻) | ~10⁶ - 10⁷ [2] |
The quantitative data in the table above was generated using specific advanced experimental techniques:
You can use the following Graphviz DOT script as a template to visualize the degradation pathways of this compound. This script defines the elements and relationships, and you can customize colors and layout.
This code generates a diagram illustrating the logical relationship in the radical-driven degradation of DCNM:

The data indicates that this compound is highly reactive with several radical species, particularly Cl• and Cl₂•⁻, which are key drivers in its degradation during water treatment processes [2]. The experimental protocols provide a foundation for your work:
You can adapt the following templates to organize the data you find.
Table 1: Comparison of Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Water Solubility | Key Solvent Parameters (e.g., Hansen Parameters) |
|---|---|---|---|---|---|
| Dichloronitromethane | |||||
| Alternative A | |||||
| Alternative B |
Table 2: Comparison of Health, Safety, and Environmental Profiles
| Compound Name | Carcinogenicity | Acute Toxicity | Other Health Hazards | Flammability | Environmental Impact |
|---|---|---|---|---|---|
| This compound | |||||
| Alternative A | |||||
| Alternative B |
Table 3: Comparison of Synthetic Performance
| Compound Name | Reaction Yield (%) | Purity (%) | Reaction Rate | By-product Formation | Ease of Purification |
|---|---|---|---|---|---|
| This compound | |||||
| Alternative A | |||||
| Alternative B |
For creating the signaling pathway and workflow diagrams as you requested, here are some practical tools and steps based on the search results.
Below is a sample DOT code snippet to illustrate a simple experimental workflow, adhering to your style guidelines.
Title: Chemical Testing Workflow
The data below for this compound, a metabolite of the fumigant chloropicrin, is sourced from a Pesticide Properties Database (PPDB) which compiles regulatory-grade study data [1].
| Property | Value | Significance / Fate Implication |
|---|---|---|
| Water Solubility (at 20°C) | 17150 mg/L [1] | High solubility. Indicates high mobility and potential for leaching into groundwater and surface water [2]. |
| Vapor Pressure (at 20°C) | 467000 mPa [1] | Highly volatile. If applied directly, drift is a concern; will readily partition from water or soil into the air [1] [3]. |
| Soil Degradation DT₅₀ (Lab) | 0.71 days [1] | Non-persistent. Undergoes rapid degradation in soil, with studies showing a range of 0.3 to 1.9 days [1]. |
| Soil Degradation DT₉₀ (Lab) | 0.71 days [1] | Non-persistent. Confirms rapid breakdown, with 90% dissipation within the same short timeframe [1]. |
| Status | Chemical transformation product (metabolite of chloropicrin); possible groundwater pollutant [1] | Not a primary pesticide; its environmental presence is a result of another chemical's breakdown. |
The following diagram summarizes the key processes governing its environmental fate:
The data for this compound is derived from an EU regulatory dossier that follows standardized test guidelines [1]. The core methodologies for determining the key fate parameters are summarized below.
| Parameter | Guideline / Method Principle | Critical Experimental Conditions |
|---|---|---|
| Aerobic Soil Degradation | OECD Guideline for Aerobic Soil Metabolism Studies | Laboratory studies at 20°C in the dark; data represents the geometric mean of 4 different soils; measures the decline of the parent compound [1]. |
| Hydrolysis | EPA Guideline 835.2120 (or equivalent OECD) [4] | Stability of the chemical in water at different pH levels is tested to rule out chemical degradation as a major pathway [4]. |
| Physicochemical Properties | Standardized OECD Guidelines for testing chemicals [5] | Properties like water solubility and vapor pressure are measured using validated laboratory methods to ensure data reliability for regulatory models [1] [5]. |
Based on its structure and properties, this compound belongs to a class of halogenated and nitro-organic compounds, which are often challenging to degrade [6]. A rigorous comparison guide should include compounds with similar structures or fumigant uses. You could investigate the following:
For a meaningful comparison, you would need to compile the same set of physicochemical and environmental fate data for these alternatives. Key resources for this data include the University of Hertfordshire Pesticide Properties DataBase (PPDB), the EPA's ECOTOX Knowledgebase, and SciFinder [1] [6] [3].
Since a side-by-side data table isn't currently possible, here is a structured approach to build your guide:
| Halonitromethane | Mutagenic Potency in TA100 +S9 (rev/μmol) | Mutation Type | Activity in Key Strains (-S9 / +S9) |
|---|---|---|---|
| Dichloronitromethane (DCNM) | ~498 [1] (Group 2) | Base substitutions (GC sites), frameshifts [2] [1] | TA100: + / +; TA98: + / + [2] [1] |
| Bromochloronitromethane (BCNM) | ~1423 [1] (Group 1) | Base substitutions (GC sites), frameshifts [2] [1] | |
| Dibromonitromethane (DBNM) | ~1423 [1] (Group 1) | Base substitutions (GC sites), frameshifts [2] [1] | |
| Tribromonitromethane (TBNM) | ~498 [1] (Group 2) | Base substitutions (GC sites), frameshifts [2] [1] | |
| Trichloronitromethane (TCNM) | ~0 [1] (Group 3) | Weak or not detected in some strains [2] [1] |
The data shows that DCNM is mutagenic in several Salmonella strains [2] [1]:
This pattern indicates that DCNM can cause genetic damage through multiple mechanisms, both directly and after being metabolized.
The Salmonella mutagenicity assay, or Ames test, is a standardized method to assess a chemical's ability to induce reverse mutations in histidine-dependent Salmonella typhimurium strains [3] [4]. The core methodology is summarized below.
Key Experimental Components [4]: